Physicochemical properties and molecular weight of Ethyl 4-hydroxy-2,6-dimethylbenzoate
Physicochemical properties and molecular weight of Ethyl 4-hydroxy-2,6-dimethylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-2,6-dimethylbenzoate
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties and molecular weight of Ethyl 4-hydroxy-2,6-dimethylbenzoate (CAS No: 75056-98-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from established chemical databases and literature. It covers fundamental properties, predicted spectroscopic profiles, and detailed experimental methodologies for property determination. The guide is structured to deliver not only precise data but also the scientific context and rationale behind the analytical procedures, ensuring a deep and actionable understanding of this compound for laboratory and research applications.
Chemical Identity and Molecular Structure
Ethyl 4-hydroxy-2,6-dimethylbenzoate is a substituted aromatic ester. The presence of a hydroxyl group, an ester, and two methyl groups on the benzene ring dictates its chemical behavior and physical properties. Understanding its core identity is the first step in its application and analysis.
-
Chemical Name: Ethyl 4-hydroxy-2,6-dimethylbenzoate[2]
-
Synonyms: ETHYL 2,6-DIMETHYL-4-HYDROXYBENZOATE[1]
The structure consists of a central benzene ring substituted with an ethyl ester group, a hydroxyl group at the para position (C4), and two methyl groups at the ortho positions (C2, C6) relative to the ester. This steric hindrance from the ortho-methyl groups can influence the reactivity of the adjacent ester and hydroxyl groups.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and application in research and development. The data below has been consolidated from verified chemical supplier and database sources.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [3] (Inferred from similar compounds) |
| Melting Point | 62 °C (Solvent: Ligroine) | [2] |
| Boiling Point | 100-105 °C at 2 Torr | [2] |
| Density | 1.111 g/cm³ | [2] |
| Flash Point | 124.4 °C | [2] |
| Refractive Index | 1.532 | [2] |
Discussion of Properties:
-
Melting Point: A melting point of 62 °C indicates that the compound is a solid at room temperature.[2] This relatively sharp melting point suggests a crystalline solid, a key indicator of purity. Any significant deviation or broadening of the melting range would imply the presence of impurities.
-
Boiling Point: The boiling point is provided at reduced pressure (2 Torr), which is a standard practice for organic compounds that may decompose at their atmospheric boiling point.[2] This value is essential for purification via vacuum distillation.
-
pKa: The pKa value for the phenolic hydroxyl group is not specified in the search results. For context, the pKa of a simple phenol is approximately 10. The electron-withdrawing effect of the para-ester group would typically lower the pKa (making it more acidic). Conversely, the electron-donating nature of the two methyl groups would slightly raise the pKa. Therefore, the pKa is expected to be in the range of 8-10, characteristic of a weakly acidic phenol.
Predicted Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. While specific experimental spectra for Ethyl 4-hydroxy-2,6-dimethylbenzoate are not available in the provided search results, a reliable profile can be predicted based on its functional groups and by referencing data for similar structures.[5]
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃ solvent)
-
~6.5-6.7 ppm (s, 2H): The two aromatic protons (at C3 and C5) are chemically equivalent and would appear as a singlet due to symmetry.
-
~4.8-5.5 ppm (s, 1H): The phenolic hydroxyl proton. This peak is often broad and its chemical shift is highly dependent on concentration and solvent.
-
~4.3-4.4 ppm (q, 2H): The quartet corresponds to the -OCH₂- protons of the ethyl ester group, split by the adjacent methyl group.
-
~2.2-2.3 ppm (s, 6H): The six protons of the two equivalent methyl groups on the benzene ring would appear as a sharp singlet.
-
~1.3-1.4 ppm (t, 3H): The triplet corresponds to the terminal -CH₃ protons of the ethyl ester group, split by the adjacent methylene group.
¹³C NMR (Carbon Nuclear Magnetic Resonance)
(Predicted for CDCl₃ solvent)
-
~170-172 ppm: Carbonyl carbon (C=O) of the ester.
-
~155-160 ppm: Aromatic carbon attached to the hydroxyl group (C4).
-
~138-140 ppm: Aromatic carbons attached to the methyl groups (C2, C6).
-
~115-125 ppm: Aromatic carbons (C1, C3, C5).
-
~61-62 ppm: Methylene carbon (-OCH₂-) of the ethyl group.
-
~20-22 ppm: Methyl carbons on the ring (-CH₃).
-
~14-15 ppm: Terminal methyl carbon of the ethyl group (-CH₃).
IR (Infrared) Spectroscopy
-
~3100-3500 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.
-
~2900-3000 cm⁻¹: C-H stretching from the aromatic and aliphatic (methyl and ethyl) groups.
-
~1680-1710 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester.
-
~1600, ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ester and the phenol.
MS (Mass Spectrometry)
-
m/z 194: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[2]
-
m/z 165: Loss of the ethyl group (-CH₂CH₃).
-
m/z 149: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z 121: Further fragmentation, potentially corresponding to the hydroxy-dimethylbenzoyl cation.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a crucial experiment for verifying the identity and purity of a solid compound. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Objective: To accurately determine the melting range of a sample of Ethyl 4-hydroxy-2,6-dimethylbenzoate.
Materials:
-
Sample of Ethyl 4-hydroxy-2,6-dimethylbenzoate
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: A finely powdered, dry sample ensures uniform heat transfer and packing within the capillary tube, which is critical for a sharp, observable melting point.
-
Procedure: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. Ensure the sample is completely dry.
-
-
Capillary Tube Packing:
-
Rationale: Proper packing to a height of 2-3 mm is a balance between having enough material to observe and preventing a large thermal gradient across the sample, which would broaden the melting range.
-
Procedure: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the closed end gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.
-
-
Apparatus Setup & Fast Ramp Rate:
-
Rationale: An initial fast heating ramp is used to quickly find the approximate melting point, saving time. This is a rough estimation and not the final recorded value.
-
Procedure: Place the packed capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-15 °C per minute). Observe the sample and note the temperature at which it begins to melt.
-
-
Apparatus Cooldown and Slow Ramp Rate:
-
Rationale: The definitive measurement must be performed slowly to allow the system to reach thermal equilibrium. A slow ramp rate (1-2 °C per minute) ensures that the temperature of the heating block is identical to the temperature of the sample. This is the most critical step for accuracy.
-
Procedure: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the previous step. Place a new packed capillary tube in the apparatus. Set the heating rate to 1-2 °C per minute.
-
-
Data Recording (Melting Range):
-
Rationale: A pure compound melts over a narrow range (typically < 1 °C). Recording the range from the first appearance of liquid (T₁) to the complete liquefaction of the solid (T₂) provides more information about purity than a single temperature.
-
Procedure: Carefully observe the sample as the temperature rises.
-
Record T₁ : The temperature at which the first drop of liquid appears.
-
Record T₂ : The temperature at which the last solid crystal melts.
-
The melting range is reported as T₁ - T₂.
-
-
-
Validation and Repetition:
-
Rationale: Repeating the measurement ensures the result is reproducible and not an anomaly. Consistency across measurements validates the technique and the result.
-
Procedure: Repeat steps 4 and 5 with a new sample at least two more times. The recorded melting ranges should agree within 1 °C.
-
Visualization of Experimental Workflow
Caption: A generalized workflow for the accurate determination of a compound's melting point.
References
- Google Patents.
-
Cheméo. Chemical Properties of ethyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 31581-32-5). [Link]
-
NextSDS. ethyl 2,4-dihydroxy-3,6-dimethylbenzoate — Chemical Substance Information. [Link]
-
NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]
-
NIST WebBook. Ethyl 2,4-dihydroxy-6-methylbenzoate. [Link]
-
Organic Syntheses. ethyl 4-methylbenzoate - Organic Syntheses Procedure. [Link]
-
ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]
-
NIST WebBook. Ethylparaben. [Link]
-
NIST WebBook. Ethyl 4-methylbenzoate. [Link]
-
BMRB. Ethyl 4-hydroxybenzoate (C9 H10 O3). [Link]
-
ResearchGate. (PDF) A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. [Link]
-
Der Pharma Chemica. PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]
-
Rsc.org. Supplementary data for. [Link]
-
Pharmacopoeia. ethyl parahydroxybenzoate. [Link]
-
ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]
-
Rsc.org. Supplementary data for. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
Sources
- 1. Ethyl-4-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate | 4707-47-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. ETHYL 2,6-DIMETHYLBENZOATE | 36596-67-5 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
